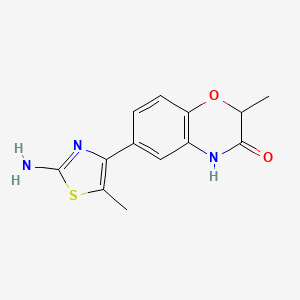

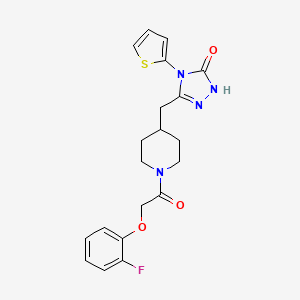

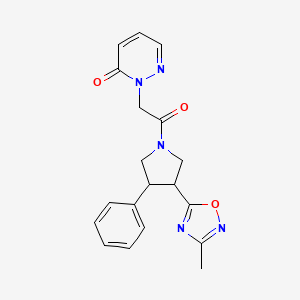

![molecular formula C12H14BNO2 B2972836 [4-(1-Cyanocyclopentyl)phenyl]boronic acid CAS No. 2377610-97-2](/img/structure/B2972836.png)

[4-(1-Cyanocyclopentyl)phenyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377610-97-2. It has a molecular weight of 215.06 . The IUPAC name for this compound is (4- (1-cyanocyclopentyl)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Optical Modulation and Saccharide Recognition

Phenylboronic acids, including derivatives related to "[4-(1-Cyanocyclopentyl)phenyl]boronic acid," play a critical role in the optical modulation of materials like carbon nanotubes. A study demonstrated the use of phenyl boronic acids conjugated to polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes (SWNTs). This application is crucial for saccharide recognition, where the near-infrared fluorescence of SWNTs is quenched in response to saccharide binding, highlighting a structure-function relationship critical for developing sensors and diagnostic tools (Mu et al., 2012).

Synthesis of Heterocyclic Boronic Acids

Heterocyclic boronic acids, synthesized from phenylboronic acids, are essential in organic chemistry for the Suzuki cross-coupling reaction with aryl halides. This reaction is pivotal in creating biphenyl structures, showcasing the importance of boronic acids in synthesizing complex organic molecules (Tyrrell & Brookes, 2003).

Carbohydrate-Binding Applications

A new class of carbohydrate-binding boronic acids has been developed to complex model glycopyranosides under physiologically relevant conditions. This innovation is significant for the selective recognition of cell-surface glycoconjugates, offering potential applications in designing oligomeric receptors and sensors for biomedical research (Dowlut & Hall, 2006).

Catalysis for Organic Synthesis

The ortho-substituent on phenylboronic acids has been found to catalyze dehydrative condensation between carboxylic acids and amines, facilitating the synthesis of amides and peptides. This catalytic activity underscores the versatility of boronic acids in enhancing reaction efficiencies and selectivities in organic synthesis (Wang, Lu, & Ishihara, 2018).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have been explored for their potential as antiviral inhibitors, particularly against the Hepatitis C virus. This application demonstrates the biomedical significance of phenylboronic acid derivatives in developing novel therapeutic strategies for viral infections (Khanal et al., 2013).

Mécanisme D'action

Target of Action

The primary target of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of other substances that can interact with the palladium catalyst or the boronic acid group . Furthermore, the stability of the compound can be affected by factors such as light, heat, and moisture.

Safety and Hazards

Propriétés

IUPAC Name |

[4-(1-cyanocyclopentyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNINYILPLNZOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

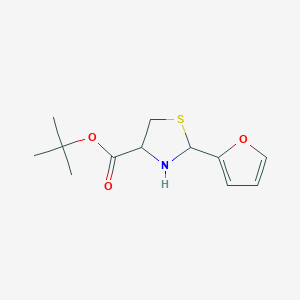

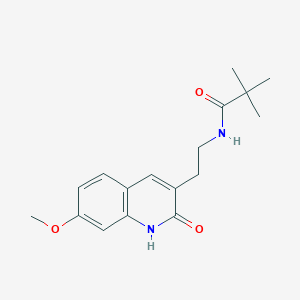

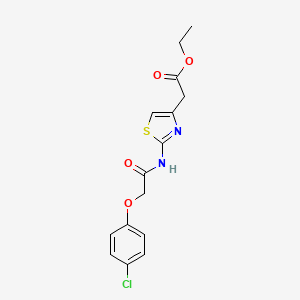

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

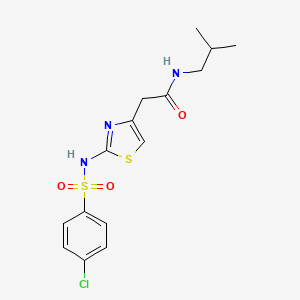

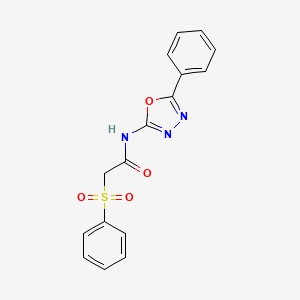

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)

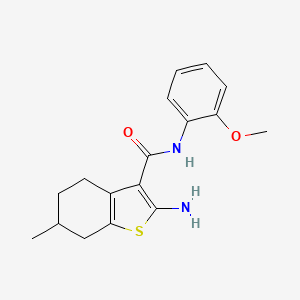

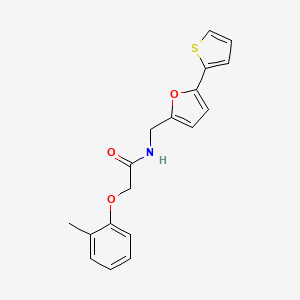

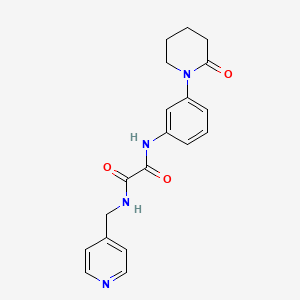

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)